molecular formula C28H26N2O4S B5216791 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide

Katalognummer B5216791
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: QNWSIJSWTITDNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) enzyme. IKK plays a critical role in the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes, including inflammation, immunity, and cell survival. The inhibition of IKK by BMS-345541 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide selectively inhibits the IKK enzyme, which is responsible for the activation of the NF-κB pathway. The NF-κB pathway plays a critical role in various cellular processes, including inflammation, immunity, and cell survival. The inhibition of IKK by this compound blocks the activation of the NF-κB pathway, which leads to reduced inflammation, cytokine production, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell growth and proliferation by inducing apoptosis and cell cycle arrest. In immune cells, this compound reduces cytokine production and inflammation by blocking the NF-κB pathway. In neuronal cells, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide has several advantages for lab experiments, including its selectivity for the IKK enzyme, its ability to inhibit the NF-κB pathway, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide. One direction is to improve the solubility and bioavailability of this compound to enhance its therapeutic efficacy in vivo. Another direction is to investigate the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound in different cell types and disease models.

Synthesemethoden

The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide involves several steps, starting with the reaction between 3-methylbenzamide and benzyl chloride to form the intermediate compound N-benzyl-3-methylbenzamide. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form the corresponding sulfonamide derivative. The final step involves the reaction of the sulfonamide intermediate with 2-aminobenzophenone to form this compound.

Wissenschaftliche Forschungsanwendungen

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. In inflammatory diseases, this compound has been shown to reduce inflammation and cytokine production by inhibiting the NF-κB pathway. In autoimmune disorders, this compound has been shown to reduce the severity of symptoms by suppressing the immune response.

Eigenschaften

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-21-9-8-12-23(19-21)29-28(31)26-13-6-7-14-27(26)30(20-22-10-4-3-5-11-22)35(32,33)25-17-15-24(34-2)16-18-25/h3-19H,20H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWSIJSWTITDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.